molecular formula C7H11N3O2 B14498437 N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide CAS No. 64341-19-1

N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide

Cat. No.: B14498437
CAS No.: 64341-19-1
M. Wt: 169.18 g/mol
InChI Key: LIEMPAXIZHNVLT-UHFFFAOYSA-N
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Description

N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide is a compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide typically involves the reaction of furan derivatives with hydrazine and methylating agents. One common method includes the following steps:

    Starting Materials: Furan-2-carbaldehyde, methylhydrazine, and a suitable solvent such as ethanol or methanol.

    Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C.

    Procedure: Furan-2-carbaldehyde is reacted with methylhydrazine in the presence of a catalytic amount of acid (e.g., acetic acid) to form the intermediate hydrazone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide involves its interaction with cellular targets such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription. Additionally, it may interact with specific enzymes, altering their activity and affecting cellular processes .

Properties

CAS No.

64341-19-1

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

3-amino-1-(furan-2-ylmethyl)-1-methylurea

InChI

InChI=1S/C7H11N3O2/c1-10(7(11)9-8)5-6-3-2-4-12-6/h2-4H,5,8H2,1H3,(H,9,11)

InChI Key

LIEMPAXIZHNVLT-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CO1)C(=O)NN

Origin of Product

United States

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